4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol
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Overview
Description
4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol is an organic compound characterized by its unique structure, which includes both alkyne and ether functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol typically involves the reaction of propargyl alcohol with a suitable alkylating agent under basic conditions. One common method includes the use of propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as sodium hydride can be used to displace the ether group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol involves its reactivity due to the presence of alkyne and ether groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with a benzene ring instead of a but-2-yn-1-ol backbone.
Prop-2-yn-1-ylbenzene: Contains a propargyl group attached to a benzene ring.
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol: Contains similar functional groups but with different connectivity.
Uniqueness
4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol is unique due to its combination of alkyne and ether groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions.
Properties
CAS No. |
63347-60-4 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-(prop-2-ynoxymethoxy)but-2-yn-1-ol |
InChI |
InChI=1S/C8H10O3/c1-2-6-10-8-11-7-4-3-5-9/h1,9H,5-8H2 |
InChI Key |
DDMJUTQATKOSBW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCOCC#CCO |
Origin of Product |
United States |
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